molecular formula C18H17ClN4O3 B2679996 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951612-25-2

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2679996
CAS No.: 951612-25-2
M. Wt: 372.81
InChI Key: CXUAZTHQYBYDOK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications

Absorption and Fluorescence Spectra

Research on carboxamides related to the chemical structure of interest reveals insights into their absorption and fluorescence spectra in different solvent polarities. For instance, studies on biologically active carboxamides have demonstrated the estimation of ground and excited state dipole moments using the solvatochromic method, highlighting the solvent effect on their optical properties (Patil et al., 2011).

Synthesis and Chemical Characterization

Significant efforts have been made in synthesizing and characterizing triazole derivatives with potential biological activities. For example, the synthesis of novel heterocyclic compounds derived from triazole precursors has been investigated for their lipase and α-glucosidase inhibition properties, indicating their potential as therapeutic agents (Bekircan et al., 2015).

Antimicrobial and Antioxidant Activities

A variety of triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes research on semicarbazone-triazole hybrids which exhibit significant scavenging ability and antimicrobial properties against various microbial strains, suggesting their potential application in developing new drugs with good oral bioavailability (Brahmi et al., 2018).

Novel Synthesis Approaches

Innovative synthesis methods for triazole derivatives, including solventless and metal-free approaches, have been developed. Such methods offer environmentally friendly alternatives for creating compounds like rufinamide, a known antiepileptic drug, and its analogues, showcasing the versatility of triazole chemistry in pharmaceutical synthesis (Bonacorso et al., 2015).

Molecular and Electronic Properties

Studies on the molecular and electronic properties of triazole derivatives, including density functional theory (DFT) calculations, have provided insights into their nonlinear optical properties and spectroscopic analysis. This research underlines the importance of understanding the electronic behavior of these compounds for potential applications in materials science and electronic devices (Beytur & Avinca, 2021).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-25-15-7-6-12(17(9-15)26-2)10-20-18(24)16-11-23(22-21-16)14-5-3-4-13(19)8-14/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUAZTHQYBYDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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